![molecular formula C13H11F3O B15170690 Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- CAS No. 873876-62-1](/img/structure/B15170690.png)
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a propenyloxy group, and a propynyl group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow chemistry to optimize the synthesis and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylated benzene derivatives, such as:
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-
- Benzene, 1-(trifluoromethyl)-4-(propenyloxy)-
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-2-(propenyloxy)-
Uniqueness
What sets Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- apart from similar compounds is the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable for various applications in research and industry .
Propiedades
Número CAS |
873876-62-1 |
|---|---|
Fórmula molecular |
C13H11F3O |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
1-(3-prop-2-enoxyprop-1-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3O/c1-2-9-17-10-3-4-11-5-7-12(8-6-11)13(14,15)16/h2,5-8H,1,9-10H2 |
Clave InChI |
FKZZZQZDSSSXMB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC#CC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
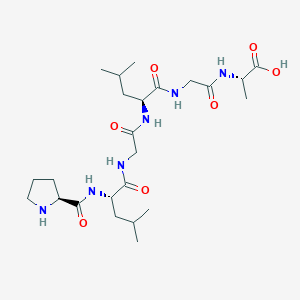
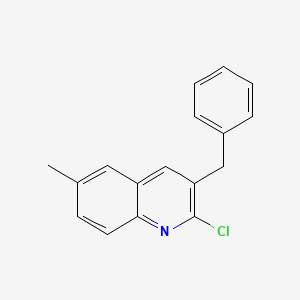
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid](/img/structure/B15170638.png)
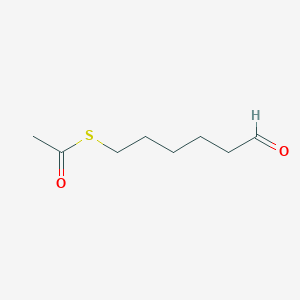
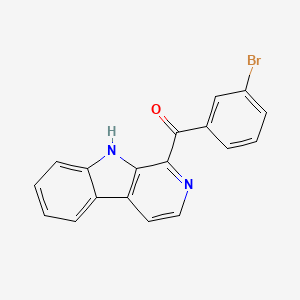
![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)
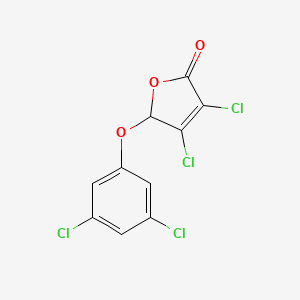
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
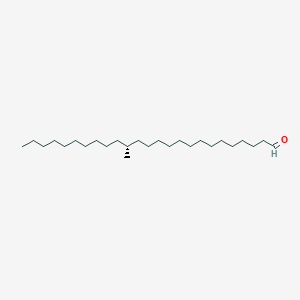
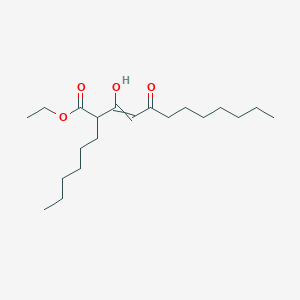
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
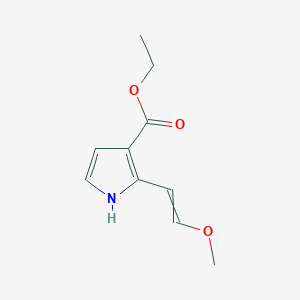
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
